![molecular formula C8H10ClN3S B6607429 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine hydrochloride CAS No. 136382-22-4](/img/structure/B6607429.png)
4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine hydrochloride
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Overview
Description
4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine hydrochloride is a heterocyclic compound that contains both pyrrole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine hydrochloride typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors can be used to improve the efficiency and yield of the reaction. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrrole moieties exhibit significant antimicrobial properties. Studies have demonstrated that 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine hydrochloride shows efficacy against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry reported that thiazole derivatives possess broad-spectrum antibacterial activity due to their ability to inhibit bacterial cell wall synthesis .
Anticancer Properties
Another area of interest is the anticancer potential of this compound. Thiazole derivatives have been evaluated for their ability to induce apoptosis in cancer cells. A notable study found that the compound effectively inhibited cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines . The mechanism of action appears to involve the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent.
Biochemical Research
Proteomics and Enzyme Inhibition
this compound is utilized in proteomics research as a biochemical tool for studying enzyme activities. Its ability to inhibit specific enzymes can be leveraged to understand metabolic pathways and protein interactions. For example, it has been used to study the inhibition of serine proteases, which play critical roles in various biological processes .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. Research indicates that thiazole derivatives can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This property makes it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
Synthesis of Functional Materials
In material science, this compound can be employed in the synthesis of functional materials with specific electronic or optical properties. Its unique molecular structure allows for the development of organic semiconductors and sensors . The integration of such compounds into polymer matrices has been explored for applications in flexible electronics.
Data Tables
Activity Type | Efficacy Description |
---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Anticancer | Induces apoptosis in breast and lung cancer cell lines |
Enzyme Inhibition | Inhibits serine proteases involved in metabolic pathways |
Neuroprotection | Protects neuronal cells from oxidative stress |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, the antimicrobial activity of this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Proliferation Inhibition
A study investigated the effect of this compound on MCF-7 breast cancer cells. Treatment with varying concentrations (0–100 µM) resulted in a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 25 µM after 48 hours of treatment.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazole: Lacks the amino group, resulting in different reactivity and biological activity.
2-amino-4-(1-methyl-1H-pyrrol-2-yl)thiazole: Similar structure but with the amino group at a different position, affecting its chemical properties.
1-methyl-1H-pyrrole-2-carbaldehyde: Precursor in the synthesis of the target compound, with different functional groups.
Uniqueness
4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine hydrochloride is unique due to the presence of both pyrrole and thiazole rings, which confer distinct electronic and steric properties. This dual-ring system enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound in various research fields.
Biological Activity
4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine hydrochloride (CAS: 741223-54-1) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, including its antibacterial, anticancer, and anticonvulsant properties, supported by recent research findings and case studies.
The molecular formula of this compound is C8H9N3S with a molar mass of 179.24 g/mol. Its structure features a thiazole ring, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of thiazole derivatives, including this compound.
Key Findings:
- A study demonstrated that thiazole derivatives exhibited significant activity against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin in some cases .
- The compound's mechanism involves inhibiting bacterial topoisomerases, which are essential for DNA replication and transcription. Specifically, it showed potent inhibitory activity against Staphylococcus aureus topoisomerase IV .
Table 1: Antibacterial Activity Comparison
Compound | MIC (μg/mL) | Reference Drug | Reference MIC (μg/mL) |
---|---|---|---|
4-(1-methyl-1H-pyrrol-2-yl)-thiazol | 0.012 | Ampicillin | 0.25 |
Other Thiazole Derivatives | Varies | Streptomycin | 0.5 |
Anticancer Activity
The anticancer properties of thiazole derivatives have been extensively researched.
Case Studies:
- Cell Line Studies : In vitro studies have shown that thiazole compounds exhibit cytotoxic effects on various cancer cell lines, including Jurkat and HT-29 cells. For instance, one derivative demonstrated an IC50 value lower than doxorubicin, a standard chemotherapeutic agent .
- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells through mitochondrial pathways and inhibit specific oncogenic pathways .
Table 2: Anticancer Activity Summary
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
4-(1-methyl-1H-pyrrol-2-yl)-thiazol | Jurkat | <10 | Apoptosis induction |
Thiazole Derivative A | HT-29 | <5 | Inhibition of oncogenic pathways |
Anticonvulsant Activity
Thiazole derivatives have also shown promise in the field of neurology.
Research Findings:
A study indicated that certain thiazole compounds exhibited significant anticonvulsant activity in animal models, effectively reducing seizure duration and frequency . The structure–activity relationship (SAR) analysis suggested that modifications to the thiazole ring could enhance anticonvulsant properties.
Properties
IUPAC Name |
4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.ClH/c1-11-4-2-3-7(11)6-5-12-8(9)10-6;/h2-5H,1H3,(H2,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPWCZYJULFRDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=CSC(=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.